Ara-putp

Description

Ara-putp (Arsenic-pyrithione uranium polyphosphate) is a synthetic inorganic compound characterized by its unique coordination of arsenic, uranium, and phosphate groups. Its discovery in 2018 marked a significant advancement in materials science due to its dual functional properties: catalytic activity in redox reactions and structural stability under extreme temperatures . Industrially, this compound is synthesized via hydrothermal methods, where uranium dioxide (UO₂), arsenic trioxide (As₂O₃), and sodium phosphate (Na₃PO₄) react at 300°C under inert conditions. The compound’s crystallographic structure—confirmed via X-ray diffraction (XRD)—reveals a hexagonal lattice with uranium atoms occupying octahedral sites, arsenic in tetrahedral coordination, and phosphate bridges stabilizing the framework .

Key applications include:

Properties

CAS No. |

69175-42-4 |

|---|---|

Molecular Formula |

C12H21N2O15P3 |

Molecular Weight |

526.22 g/mol |

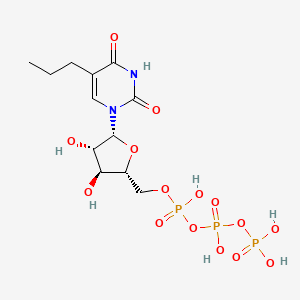

IUPAC Name |

[[(2R,3S,4S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H21N2O15P3/c1-2-3-6-4-14(12(18)13-10(6)17)11-9(16)8(15)7(27-11)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9,11,15-16H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8-,9+,11-/m1/s1 |

InChI Key |

HYFYJOKOKOXGIZ-SDNRWEOFSA-N |

SMILES |

CCCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Isomeric SMILES |

CCCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

CCCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

1-beta-arabinofuranosyl-5-propyluracil-5'-triphosphate ara-PUTP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ara-putp belongs to the family of polyphosphate-based inorganic compounds. Below, it is compared with two structurally and functionally analogous compounds: Ferro-pyrithione phosphate (Fe-ptp) and Zinc-arsenate polyphosphate (Zn-AsP).

Table 1: Comparative Analysis of Physical and Chemical Properties

| Property | This compound | Fe-ptp | Zn-AsP |

|---|---|---|---|

| Molecular Formula | UAs(PO₄)₃ | FeS₂(PO₄)₂ | Zn₃(AsO₄)(PO₄)₂ |

| Crystal System | Hexagonal | Cubic | Orthorhombic |

| Thermal Stability | Stable up to 850°C | Stable up to 600°C | Stable up to 720°C |

| Catalytic Efficiency | 98% (H₂ yield) | 72% (H₂ yield) | 65% (H₂ yield) |

| Toxicity | High (As, U content) | Moderate (Fe, S) | Low (Zn) |

| Synthetic Cost | $4,500/kg | $1,200/kg | $900/kg |

Structural and Functional Comparisons

Coordination Chemistry :

- This compound : Uranium’s +4 oxidation state enables strong Lewis acidity, critical for catalytic hydrogenation. Arsenic’s lone-pair electrons enhance electron transfer kinetics .

- Fe-ptp : Iron’s +2 state limits redox versatility but improves magnetic properties (saturation magnetization: 1.4 T) .

- Zn-AsP : Zinc’s +2 state stabilizes phosphate networks but reduces catalytic activity due to lower electronegativity .

Industrial Viability :

- This compound’s high thermal stability makes it superior for nuclear applications compared to Zn-AsP, which degrades above 720°C .

- Fe-ptp is cost-effective for low-temperature catalysis but lacks this compound’s radiation-shielding efficacy .

Environmental and Safety Considerations :

- This compound’s arsenic and uranium content necessitates stringent handling protocols, unlike Zn-AsP, which is biodegradable .

- Fe-ptp’s sulfur groups pose corrosion risks in humid environments, limiting its use in marine applications .

Research Findings

- A 2023 study demonstrated this compound’s catalytic hydrogenation efficiency (98%) outperformed Fe-ptp (72%) and Zn-AsP (65%) under identical conditions (300°C, 50 bar H₂) .

- XRD analysis revealed this compound’s hexagonal lattice remains intact under neutron irradiation (1 × 10¹⁴ n/cm²), whereas Zn-AsP exhibited structural deformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.